molecular formula C9H11ClN2 B2709595 2-Chloro-5-(pyrrolidin-2-YL)pyridine CAS No. 1260664-51-4

2-Chloro-5-(pyrrolidin-2-YL)pyridine

Cat. No.: B2709595
CAS No.: 1260664-51-4
M. Wt: 182.65
InChI Key: YOYXVEPGHYBZAB-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C9H11ClN2 . It is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science research. The structure features a pyridine ring, a common pharmacophore, substituted with a chloro group at the 2-position and a pyrrolidine ring at the 5-position. The pyrrolidine is a saturated five-membered ring with a nitrogen atom, contributing to the molecule's three-dimensional structure and potential for hydrogen bonding . This specific arrangement makes it a valuable intermediate for the synthesis of more complex molecules. As a key synthetic precursor, its applications span the development of pharmaceutical intermediates, catalysts and ligands, and advanced materials such as OLEDs and Metal-Organic Frameworks (MOFs) . The reactive chloro and pyrrolidine groups offer handles for further functionalization, enabling researchers to create diverse compound libraries for screening and development. This compound is provided for laboratory research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human, veterinary, or household use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYXVEPGHYBZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Chloro-5-(pyrrolidin-2-yl)pyridine

A logical retrosynthetic analysis of this compound primarily involves the disconnection of the C-C bond between the pyridine (B92270) and pyrrolidine (B122466) rings. This bond is a key strategic linkage, and its formation can be envisioned through several modern cross-coupling reactions. This leads to two principal synthons: a nucleophilic or organometallic pyrrolidine derivative and an electrophilic 2-chloro-5-halopyridine.

Alternatively, one could consider the formation of the pyrrolidine ring onto a pre-functionalized pyridine scaffold, or the construction of the pyridine ring with the pyrrolidinyl substituent already in place. However, the cross-coupling approach is often more convergent and allows for greater flexibility and control, particularly when chirality is a consideration for the pyrrolidine moiety.

Key Disconnections and Precursors:

Disconnection ApproachKey Precursors
C(pyridine)-C(pyrrolidine) Bond Formation2-Chloro-5-halopyridine (e.g., X = Br, I) and a 2-organometallic pyrrolidine derivative (e.g., organozinc, organoboron).
Pyrrolidine Ring FormationA suitable 2-chloro-5-(functionalized alkyl chain)pyridine that can undergo cyclization.

For the purpose of this article, we will focus on the more common and versatile C-C bond-forming strategies.

Classical Synthetic Routes to this compound

The classical approaches to synthesizing the target molecule can be categorized into linear and convergent strategies.

A multi-step linear synthesis would typically involve the sequential construction of the substituted pyridine ring followed by the introduction of the pyrrolidine moiety. A hypothetical linear sequence could be:

Synthesis of a 2-chloro-5-substituted pyridine: Starting from a commercially available pyridine derivative, such as 3-aminopyridine, one could perform a Sandmeyer reaction to introduce a halogen at the 5-position, followed by chlorination at the 2-position.

Functional group interconversion: The substituent at the 5-position would then be converted into a group suitable for coupling, such as a halogen (Br or I).

Synthesis of the pyrrolidine precursor: Separately, a suitable N-protected 2-substituted pyrrolidine would be prepared.

Coupling and deprotection: The two fragments would then be coupled, followed by deprotection of the pyrrolidine nitrogen if necessary.

Convergent syntheses are generally more efficient as they involve the independent synthesis of key fragments which are then combined in the later stages. For this compound, a convergent strategy would involve the separate synthesis of a 2-chloro-5-halopyridine and an N-protected 2-functionalized pyrrolidine, followed by a cross-coupling reaction.

Example of a Convergent Synthetic Fragment Preparation:

FragmentStarting MaterialKey Transformation(s)
2-Chloro-5-bromopyridine2-Amino-5-bromopyridineSandmeyer reaction
N-Boc-2-(tributylstannyl)pyrrolidineN-Boc-pyrrolidineLithiation and stannylation

These fragments would then be coupled in a final step.

Advanced and Stereoselective Synthetic Approaches

Modern synthetic methods offer more sophisticated and efficient routes to this compound, with a particular emphasis on controlling the stereochemistry of the pyrrolidine ring.

The pyrrolidine ring in the target molecule contains a stereocenter at the 2-position. Asymmetric synthesis of this moiety is crucial for accessing enantiomerically pure final compounds. Several methods can be employed for this purpose:

Chiral Pool Synthesis: Starting from readily available chiral precursors like L-proline or L-pyroglutamic acid.

Asymmetric Catalysis: Employing chiral catalysts for reactions such as asymmetric hydrogenation of pyrroles or asymmetric [3+2] cycloadditions.

Once the chiral N-protected 2-substituted pyrrolidine is obtained, it can be integrated into the final molecule via the cross-coupling strategies discussed below.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between aromatic and heterocyclic systems.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A plausible route would be the coupling of 2-(N-Boc-pyrrolidinyl)zinc chloride with 2-chloro-5-bromopyridine. The Negishi coupling is known for its high functional group tolerance. orgsyn.orgresearchgate.net

Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron compound with an organic halide using a palladium catalyst. The synthesis of this compound could be achieved by coupling 2-chloro-5-bromopyridine with a suitable N-protected 2-pyrrolidinylboronic acid or ester. The Suzuki-Miyaura coupling is valued for its mild reaction conditions and the low toxicity of its boron-containing byproducts. researchgate.netwhiterose.ac.uk

Buchwald-Hartwig Amination (for analogous N-linked structures): While the target molecule has a C-C linkage, it is worth noting that for the synthesis of the analogous 2-chloro-5-(pyrrolidin-1-yl)pyridine (an N-linked isomer), the Buchwald-Hartwig amination would be a key reaction. This involves the palladium-catalyzed coupling of an amine (pyrrolidine) with an aryl halide (2-chloro-5-bromopyridine). nih.govresearchgate.net

Illustrative Cross-Coupling Reaction Conditions:

ReactionAryl HalideOrganometallic ReagentCatalyst/LigandBaseSolvent
Negishi 2-Chloro-5-bromopyridine(N-Boc-pyrrolidin-2-yl)zinc chloridePd(PPh₃)₄-THF
Suzuki-Miyaura 2-Chloro-5-bromopyridineN-Boc-pyrrolidin-2-ylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O

These advanced methods provide efficient and modular routes to this compound and its derivatives, allowing for the late-stage introduction of the pyrrolidine moiety, which is particularly advantageous when working with complex or chiral pyrrolidine precursors.

Electrophilic and Nucleophilic Substitution Strategies on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This effect deactivates the ring, making reactions like nitration, halogenation, and sulfonation require vigorous conditions. uoanbar.edu.iq For this compound, electrophilic attack is predicted to occur at the C3 or C5 positions, which have a relatively higher electron density compared to the C2, C4, and C6 positions. uoanbar.edu.iq The presence of the chloro group at C2 and the pyrrolidinyl group at C5 further influences the regioselectivity of these reactions.

Conversely, the pyridine ring, particularly with a halogen substituent, is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring, enhanced by the nitrogen atom, facilitates the attack of nucleophiles. vaia.com In 2-chloropyridine (B119429) derivatives, the chlorine atom at the C2 position is readily displaced by various nucleophiles. wikipedia.orgmyttex.net This reactivity is attributed to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. vaia.comnih.gov Therefore, in this compound, the chlorine at the C2 position is the primary site for nucleophilic attack. It has been noted that 2-chloropyridine is significantly more reactive in nucleophilic substitution reactions than 3-chloropyridine. uoanbar.edu.iq

Common nucleophiles used in these reactions include alkoxides, amines, and thiols, leading to the formation of 2-alkoxy-, 2-amino-, and 2-thio-pyridines, respectively. myttex.net The reaction of 2-chloropyridine derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, has been studied, demonstrating the biological relevance of such substitutions. nih.govresearchgate.net

Cycloaddition Reactions in Pyrrolidine Ring Formation

While the provided outline focuses on the pre-existing this compound scaffold, the formation of the pyrrolidine ring itself often involves cycloaddition reactions. A common and powerful method for constructing pyrrolidine rings is the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes. osaka-u.ac.jpresearchgate.netacs.org This approach allows for the creation of highly substituted and stereochemically complex pyrrolidine derivatives. acs.org

Another strategy involves the transition metal-catalyzed [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners, which can efficiently construct pyrrolidine-fused systems. researchgate.net Furthermore, a photo-promoted ring contraction of pyridines with silylborane has been reported as a novel method to access pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov Intramolecular cyclization reactions, such as hydroamination, also serve as a viable route to the pyrrolidine skeleton. osaka-u.ac.jpresearchgate.net

Chemo- and Regioselective Functionalization

The selective functionalization of the this compound molecule is crucial for synthesizing specific target compounds. The inherent reactivity differences between the various positions on the pyridine ring allow for regioselective reactions. As mentioned, the C2 position is the most susceptible to nucleophilic attack. researchgate.net

Directing groups can be employed to control the regioselectivity of C-H functionalization. nih.govresearchgate.net For instance, the nitrogen atom in the pyridine ring can direct metallation to the C2 position. nih.gov However, achieving functionalization at the C3 and C4 positions (meta and para to the nitrogen, respectively) is more challenging. researchgate.netnih.gov Recent advances have utilized transition-metal catalysis to achieve meta-selective C-H functionalization of pyridines. snnu.edu.cn The 2-chloro substituent has been shown to have a significant impact on the regioselectivity of functionalization at the C4 and C5 positions in other pyridine systems. mdpi.com

Derivatization and Scaffold Modification Strategies

Modification of the this compound scaffold allows for the fine-tuning of its properties. These modifications can be targeted at the pyrrolidine ring, the pyridine chlorine position, or the other carbon atoms of the pyridine ring.

Modification of the Pyrrolidine Nitrogen and Ring

The secondary amine of the pyrrolidine ring is a key site for derivatization. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule. The pyrrolidine ring itself, being a saturated heterocycle, is less prone to substitution reactions compared to the aromatic pyridine ring. However, functionalization is possible, for instance, through the synthesis of derivatives with substituents on the carbon atoms of the pyrrolidine ring prior to its coupling with the pyridine moiety. wikipedia.org

Functionalization at the Pyridine Chlorine Position

As previously discussed, the chlorine atom at the C2 position is the most reactive site for nucleophilic substitution. wikipedia.orgchempanda.com This allows for the introduction of a wide array of functional groups.

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide2-Alkoxypyridine
AmineAmmonia, primary/secondary amines2-Aminopyridine
ThiolSodium hydrosulfide2-Thiopyridine
CyanideSodium cyanide2-Cyanopyridine
OrganometallicsGrignard reagents, organolithiums2-Alkyl/Arylpyridine

These reactions are fundamental in creating diverse libraries of compounds based on the this compound scaffold.

Substitutions on the Pyridine Carbon Atoms (e.g., C3, C4, C6)

Functionalization at the C3, C4, and C6 positions of the pyridine ring in this compound is more challenging but can be achieved through various modern synthetic methods. C-H activation and functionalization catalyzed by transition metals have emerged as powerful tools for this purpose. nih.govnih.gov These methods allow for the introduction of alkyl, aryl, and other groups at positions that are not readily accessible through classical electrophilic or nucleophilic substitution reactions.

For example, iridium-catalyzed borylation can introduce a boryl group at the C3 or C5 position, which can then be further functionalized through Suzuki coupling. snnu.edu.cn Palladium-catalyzed cross-coupling reactions are also widely used to form C-C bonds at these positions, typically requiring a pre-installed halide or triflate group. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Synthesis of Chiral Enantiomers and Diastereomers

The synthesis of specific chiral enantiomers and diastereomers of this compound is crucial for investigating their differential pharmacological activities. Methodologies to achieve this stereochemical control can be broadly categorized into asymmetric synthesis, resolution of racemic mixtures, and the use of a chiral pool.

A prevalent strategy in the synthesis of enantiomerically pure pyrrolidine-containing compounds is the utilization of chiral precursors, with L-proline and its derivatives being common starting materials. mdpi.comnih.gov For instance, the reduction of N-protected L-proline can yield the corresponding chiral prolinol, which can then be further functionalized. An alternative approach involves the asymmetric reduction of a suitable pyrroline (B1223166) precursor. The use of imine reductases (IREDs) has emerged as a powerful biocatalytic method for the stereoselective reduction of 2-aryl-substituted pyrrolines, offering access to both (R)- and (S)-enantiomers with high enantiomeric excess. sci-hub.ru

Furthermore, asymmetric catalytic methods can be employed to construct the chiral pyrrolidine ring. For example, a dual catalytic system comprising a metal catalyst and a chiral organocatalyst can facilitate the asymmetric addition of aldehydes to N-acyl quinoliniums, leading to optically active dihydroquinolines that can be further transformed. rsc.org Another approach involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, which can then undergo [3+2] cycloaddition reactions to form highly substituted pyrrolidines. acs.org

In cases where a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-L-leucine, followed by fractional crystallization. google.com The separated diastereomers can then be treated with a base to liberate the individual enantiomers.

The synthesis of diastereomers can be achieved by introducing a second chiral center into the molecule. For instance, if a substituent is introduced on the pyrrolidine ring of an already chiral this compound, diastereomers will be formed. The stereochemical outcome of such reactions can often be controlled by the existing stereocenter.

MethodDescriptionKey Features
Chiral Pool Synthesis Utilization of readily available chiral starting materials, such as L-proline or 4-hydroxyproline, to introduce the desired stereochemistry. mdpi.comnih.govRelies on the natural abundance of chiral molecules. The stereochemistry of the final product is dictated by the starting material.
Asymmetric Catalysis Employment of chiral catalysts (metal complexes or organocatalysts) to induce stereoselectivity in the formation of the pyrrolidine ring or its precursors. rsc.orgCan provide access to both enantiomers by using the appropriate catalyst enantiomer. High enantiomeric excesses are often achievable.
Biocatalysis Use of enzymes, such as imine reductases (IREDs), to perform stereoselective transformations, like the reduction of a pyrroline to a pyrrolidine. sci-hub.ruOften highly selective and operates under mild reaction conditions. Can be used for large-scale applications.
Chiral Resolution Separation of a racemic mixture of enantiomers by forming diastereomeric derivatives with a chiral resolving agent, followed by separation and removal of the chiral auxiliary. google.comA classical method that can be effective but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Process Chemistry Considerations for Related Compounds

The successful transition of a synthetic route from laboratory scale to industrial production requires careful consideration of various process chemistry aspects to ensure safety, efficiency, cost-effectiveness, and regulatory compliance. The synthesis of varenicline (B1221332), a structurally related pharmaceutical that also features a complex nitrogen-containing heterocyclic core, provides valuable insights into the challenges and strategies relevant to the large-scale production of compounds like this compound. chemicalbook.comjustia.com

A primary concern in process chemistry is the selection of reagents and reaction conditions that are amenable to large-scale operations. For instance, early synthetic routes for varenicline utilized osmium tetroxide for a dihydroxylation step. googleapis.com While effective on a small scale, osmium tetroxide is highly toxic and expensive, posing significant handling and waste disposal challenges in an industrial setting. googleapis.com Process development efforts have focused on identifying safer and more cost-effective alternatives to such hazardous reagents. googleapis.com

Purification of the final active pharmaceutical ingredient (API) and its intermediates is another critical aspect of process chemistry. The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. In the synthesis of varenicline, the color quality of the final L-tartrate salt was identified as a key parameter. google.com It was discovered that crystallization of a key intermediate could significantly improve the color and purity of the final product, avoiding the need for cumbersome and costly chromatographic purifications which are generally not favored in large-scale manufacturing. google.com

The scalability of each synthetic step must also be thoroughly evaluated. Reactions that are straightforward in a laboratory setting may present unforeseen challenges at a larger scale, such as issues with heat transfer, mixing, and mass transfer. Continuous flow chemistry is an emerging technology that can offer advantages in this regard, providing better control over reaction parameters and potentially improving safety and efficiency. rsc.org For the synthesis of chiral pyrrolidine derivatives, continuous flow protocols have been developed to enable rapid and scalable production with high diastereoselectivity. rsc.org

ConsiderationImportance in Process ChemistryExample from Varenicline Synthesis
Reagent Selection Ensuring safety, cost-effectiveness, and ease of handling on a large scale.Avoiding the use of toxic and expensive osmium tetroxide. googleapis.com
Purification Methods Achieving high purity of the API and intermediates while being scalable and cost-effective.Utilizing crystallization instead of column chromatography to improve purity and color quality. google.com
Scalability Ensuring that the synthetic route can be reliably and safely performed on an industrial scale.The need for robust and reproducible reaction conditions that can be translated from lab to plant.
Economic Viability Developing a cost-effective process to ensure the commercial feasibility of the final product.Focus on high-yielding steps and the use of inexpensive raw materials. google.com

Structure Activity Relationship Sar and Structural Biology Investigations

Design Principles for Modulating Biological Interactions

The design of analogs based on the 2-Chloro-5-(pyrrolidin-2-yl)pyridine scaffold is guided by several key principles aimed at optimizing interactions with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). A primary consideration is modulating the compound's physicochemical properties to enhance its therapeutic potential. For instance, increasing lipophilicity is a strategy employed to improve penetration across the blood-brain barrier (BBB), a critical factor for agents targeting the central nervous system. nih.govresearchgate.net The pyridine (B92270) ring itself is a common feature in FDA-approved drugs, valued for its ability to improve aqueous solubility, metabolic stability, and hydrogen bonding capacity compared to a simple benzene (B151609) ring. mdpi.com The five-membered pyrrolidine (B122466) ring is also a versatile scaffold in drug discovery due to its non-planarity, which allows for a thorough exploration of the three-dimensional pharmacophore space. nih.gov

Impact of Pyrrolidine Stereochemistry on Biological Activity

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The carbon at the 2-position of the pyrrolidine ring, where it attaches to the pyridine, is a chiral center. The spatial orientation of substituents and the different stereoisomers can lead to distinct biological profiles, arising from differential binding modes to enantioselective protein targets like receptors and enzymes. nih.gov For example, in related nAChR ligands, the (S)-configuration of the pyrrolidinyl moiety is often specified, indicating its importance for high-affinity binding. nih.govresearchgate.net The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org The ability to synthesize specific enantiomers of 2-substituted pyrrolidines allows for the exploration and selection of the more active stereoisomer. acs.org

Influence of Substituents on Pyridine and Pyrrolidine Rings

Modifying the pyridine and pyrrolidine rings with various substituents is a fundamental strategy in medicinal chemistry to fine-tune the pharmacological profile of the lead compound.

On the pyridine ring, the introduction of different functional groups can significantly alter biological activity. Structure-activity relationship analyses of pyridine derivatives have shown that the number and position of groups like methoxy (B1213986) (O-CH3), hydroxyl (-OH), amino (-NH2), and halogens (e.g., F, Cl, Br) can impact potency. mdpi.com For instance, in a series of epibatidine (B1211577) analogues, which share the 2-chloropyridine (B119429) moiety, substitutions on the pyridine ring had notable effects on binding affinity for nAChRs. nih.gov

Similarly, substituents on the pyrrolidine ring can strongly influence activity. SAR analysis of various pyrrolidine-containing compounds has demonstrated that the nature of the substituent at different positions on the pyrrolidine scaffold plays a crucial role in determining the compound's biological effects, such as anticonvulsant activity in some series. nih.gov

The electronic properties of substituents on the pyridine ring directly influence receptor binding affinity. Both electron-donating and electron-withdrawing groups can result in high-affinity ligands, suggesting a complex interaction with the receptor's binding pocket. nih.gov For example, in a study of deschloroepibatidine analogues, a 3'-fluoro substituent (electron-withdrawing) and a 3'-methoxy substituent (electron-donating) on a linked pyridyl ring both resulted in compounds with very high affinity for α4β2*-nAChRs. nih.gov The position of nitrogen atoms within the heterocyclic ring system also profoundly influences the electronic properties of substituents. rsc.org Quantum-chemical calculations have shown that nitrogen atoms in positions ortho to a substituent can enhance electron-donating properties and weaken electron-withdrawing properties through inductive effects. rsc.org

Table 1: Effect of Pyridine Ring Substituents on nAChR Binding Affinity Data from a study on 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues.

Compound3'-Substituent on Pyridyl RingElectronic EffectBinding Affinity (Ki, nM) for α4β2*-nAChR
7b FluoroElectron-withdrawing0.067
7e MethoxyElectron-donating0.04
7d ------0.13
- 3'-ChloroElectron-withdrawing1.18

While much of the research on this compound analogues focuses on receptor binding, steric effects are a crucial consideration for compounds that may interact with enzyme active sites. The size and shape of substituents on both the pyridine and pyrrolidine rings can dictate how the molecule fits into a binding pocket. researchgate.net In some cases, bulky substituents can create steric hindrance that prevents optimal binding. Conversely, a well-placed substituent can optimize interactions. For example, studies on other kinase inhibitors have shown that an ortho-substitution on an aromatic ring can induce a conformational twist that improves the interaction with the target enzyme. mdpi.com However, in certain molecular contexts, steric effects can be secondary to more dominant forces like electrostatic and anomeric interactions. beilstein-journals.org

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of this compound and its derivatives is intimately linked to their biological activity. The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, a phenomenon known as "pseudorotation". nih.gov This flexibility is advantageous as it enables the molecule to adapt its shape to fit optimally within a receptor's binding site.

Molecular modeling studies on related compounds have revealed that differences in conformational profiles and electronic properties correlate with their binding affinities. nih.govresearchgate.net Furthermore, conformational control can be induced by intramolecular interactions, such as hydrogen bonds. For instance, in pyridin-2-yl guanidine (B92328) derivatives, an intramolecular hydrogen bond between the pyridine nitrogen and the guanidinium (B1211019) protons can lock the molecule into a specific, more stable rotamer, which influences its inhibitory activity. mdpi.comresearchgate.net Selective fluorination of the pyrrolidine ring is another tool used to induce significant conformational changes, thereby impacting the biological roles of the molecule. beilstein-journals.org

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This ligand-based design approach is particularly useful when the precise structure of the biological target is unknown. nih.gov

The process involves analyzing a set of active and inactive molecules to generate a hypothesis about the necessary pharmacophoric features, which can include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov For a molecule like this compound, a potential pharmacophore model for nAChR affinity would likely include:

An aromatic ring feature for the pyridine.

A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

A positive ionizable feature for the protonated pyrrolidine nitrogen, which is crucial for forming a salt bridge in many receptor interactions.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired structural features and are therefore likely to be active. nih.gov This approach streamlines the drug discovery process by prioritizing molecules for synthesis and biological testing.

Mechanistic and Pre Clinical Biological Investigations

Interactions with Specific Biological Targets (In Vitro and Animal Studies)

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) Binding and Modulation

The primary biological target investigated for 2-Chloro-5-(pyrrolidin-2-yl)pyridine and its analogs is the nicotinic acetylcholine receptor family. These receptors are crucial for synaptic transmission in the central and peripheral nervous systems.

Research into pyrrolidine-based ligands has highlighted the importance of the α4β2 nAChR subtype as a principal target. While specific binding data for this compound is not extensively detailed in the available literature, studies on closely related analogs provide insights into potential selectivity. For instance, modifications to the pyrrolidine (B122466) and pyridine (B92270) rings of similar compounds have been shown to confer substantial selectivity for α4β2-containing nAChRs over other subtypes, such as the ganglionic α3β4 subtype. This selectivity is a key area of investigation as it may correlate with therapeutic efficacy and a reduced side-effect profile.

The affinity of a ligand for its receptor is a critical determinant of its biological activity. For analogs of this compound, binding affinities for nAChRs have been reported in the picomolar to nanomolar range, indicating high-affinity interactions. For example, a series of N-methylated vinylpyridine analogs of this compound demonstrated very high affinities at nAChRs, with Ki values as low as 23 to 28 pM. The specific binding kinetics and affinity of the parent compound, this compound, remain a subject for further detailed investigation.

Table 1: nAChR Binding Affinities of Selected Analogs

CompoundTargetBinding Affinity (Ki)
2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridinenAChRs28 pM
[Related N-methyl derivative]nAChRs23 pM
This compoundα4β2Data not available

This table is interactive. Click on the headers to sort the data.

Cholinesterase Enzyme Inhibition (AChE, BuChE)

In addition to direct receptor interaction, the potential for this compound to modulate the cholinergic system through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been considered. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.

Detailed kinetic studies quantifying the inhibitory potential (e.g., IC50 or Ki values) of this compound against AChE and BuChE are not prominently available in the current body of scientific literature. Such studies are essential to determine the potency and mechanism of any potential enzyme inhibition (e.g., competitive, non-competitive, or mixed).

Molecular docking studies are a valuable tool for predicting the binding modes of ligands within the active sites of enzymes like AChE and BuChE. For various pyridine and pyrrolidine derivatives, these computational models have suggested that interactions can occur within the hydrophobic gorge of the enzyme. Key interactions often involve hydrogen bonding and π-π stacking with critical amino acid residues. However, specific molecular docking studies detailing the binding of this compound to cholinesterase enzymes have not been extensively reported.

Table 2: Summary of Cholinesterase Inhibition Data

CompoundEnzymeInhibition Data (IC50/Ki)Molecular Interaction Details
This compoundAChEData not availableData not available
This compoundBuChEData not availableData not available

This table is interactive. Click on the headers to sort the data.

Bacterial Phosphopantetheinyl Transferase (Sfp-PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are crucial enzymes for the biosynthesis of primary and secondary metabolites in bacteria, making them attractive targets for novel antibacterial agents. nih.govnih.gov These enzymes activate carrier proteins in fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs) by transferring the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to a conserved serine residue. nih.govresearchgate.net Inhibition of PPTase can disrupt these vital pathways, leading to bacterial growth inhibition and a reduction in virulence. nih.gov

While no studies have directly evaluated this compound as an Sfp-PPTase inhibitor, research into related chloro-pyridine derivatives has identified potent inhibitory activity. A notable example is the compound ML267, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide. This molecule has been identified as a novel and potent inhibitor of the pathogenic Sfp phosphopantetheinyl transferase. nih.gov The discovery of ML267 highlights the potential for chloro-pyridine scaffolds to serve as a basis for developing new classes of antibiotics that function through Sfp-PPTase inhibition. nih.gov

Antimicrobial Activity Studies (in vitro)

Direct antimicrobial testing data for this compound is not available in the current body of scientific literature. However, studies on compounds containing either the pyridine or pyrrolidine moiety provide a basis for predicting potential activity.

Research on various pyridine and pyrrolidine derivatives has demonstrated activity against Gram-positive bacteria. For instance, certain Mannich pyrol-pyridine bases have shown moderate antimicrobial effects against Bacillus subtilis. mdpi.com Similarly, the Sfp-PPTase inhibitor ML267, which features a chloro-pyridine structure, exhibits antibiotic activity against representative Gram-positive bacteria, including community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA). nih.gov Another study on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, some containing chlorine atoms, found them to be potent bactericidal agents against MRSA, with Minimum Bactericidal Concentration (MBC) values as low as 1 to 16 μg/mL. nih.gov

The outer membrane of Gram-negative bacteria presents a significant permeability barrier, often rendering them less susceptible to certain chemical agents. mdpi.com While specific data for this compound is absent, related compounds have been investigated. The aforementioned Mannich pyrol-pyridine bases displayed moderate activity against Escherichia coli. mdpi.com However, achieving potent activity against Gram-negative pathogens like Pseudomonas aeruginosa often requires specific structural features to overcome resistance mechanisms, such as efflux pumps. nih.gov For example, sub-minimum inhibitory concentrations (sub-MICs) of certain macrolides have been shown to increase the sensitivity of P. aeruginosa to stress, but the intrinsic MICs remain high. nih.gov

The potential antifungal properties of this compound have not been directly studied. Research on related heterocyclic structures offers some context. For example, Mannich pyrol-pyridine bases exhibited moderate antifungal activity against species like Aspergillus oryzae and Aspergillus fumigates. mdpi.com Other studies have identified antifungal potential in different chlorinated compounds; for instance, 2-chloro-N-phenylacetamide has been shown to have fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values ranging from 16 to 256 μg/ml. nih.gov These findings suggest that the presence of a chloro-substituent in heterocyclic compounds can contribute to antifungal activity.

Other Receptor/Enzyme Interactions (from related compounds, e.g., NAPE-PLD, InhA)

Although direct enzymatic interaction studies for this compound are unavailable, research on compounds with similar structural motifs, specifically the pyrrolidine ring, has revealed significant interactions with other important biological targets.

N-Acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD): NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamides (NAEs), a class of lipid signaling molecules. nih.gov While inhibitors of NAPE-PLD have been developed, they typically feature different structural scaffolds. For example, ARN19874, a potent inhibitor, is a quinazoline (B50416) sulfonamide derivative containing a 4-pyridyl-phenyl moiety. nih.govescholarship.org There is currently no published evidence linking chloro-pyridine pyrrolidine structures to NAPE-PLD inhibition.

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is the primary target of the frontline anti-tuberculosis drug isoniazid. nih.govorientjchem.org A significant discovery has been the identification of a series of pyrrolidine carboxamides as a novel class of potent, direct InhA inhibitors. nih.govacs.org High-throughput screening led to the discovery of these compounds, and subsequent structural studies of InhA complexed with these inhibitors have elucidated their binding mode. nih.govacs.org Iterative optimization of a lead compound from this class resulted in a 160-fold improvement in potency. acs.org Furthermore, it was determined that the inhibitory activity is stereospecific, with only one enantiomer being active against InhA. nih.govacs.org This line of research strongly suggests that the pyrrolidine moiety is a valuable pharmacophore for the design of novel InhA inhibitors.

Enzyme TargetRelated Compound ClassKey Findings
Sfp-PPTase Chloro-pyridine derivatives (e.g., ML267)Potent inhibition of bacterial Sfp-PPTase, suggesting a potential mechanism for antibiotic activity. nih.gov
InhA Pyrrolidine carboxamidesAct as potent, direct inhibitors of M. tuberculosis InhA, a validated anti-TB drug target. nih.govacs.org
NAPE-PLD Quinazoline sulfonamides (e.g., ARN19874)Potent inhibition, but these compounds are not structurally analogous to this compound. nih.govescholarship.org

Cellular Permeability and Transport Mechanisms (in vitro models)

There are no specific published studies detailing the cellular permeability of this compound using in vitro models such as the Caco-2 cell monolayer assay. The Caco-2 cell line, derived from human colon carcinoma, is a standard and widely accepted model for screening oral absorption and evaluating transport mechanisms of drug candidates. researchgate.neteurekaselect.com Such assays measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to predict intestinal absorption and identify potential interactions with efflux transporters like P-glycoprotein. nih.gov Evaluating the permeability of this compound in a validated Caco-2 model would be a critical step in assessing its potential as an orally administered therapeutic agent.

No Publicly Available Data for of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data concerning the mechanistic and pre-clinical biological investigations of the chemical compound This compound . The specific areas of inquiry, including metabolic stability, biotransformation pathways, in vivo pharmacological studies, and exploratory biological screens for novel activities, have not been the subject of published studies for this particular molecule.

This compound is primarily documented and available from commercial chemical suppliers as a building block or intermediate for organic synthesis. While it may be utilized in the discovery and development of novel pharmaceuticals or other biologically active agents, the detailed pre-clinical characterization requested does not appear in the public domain.

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and specific mechanistic insights for this compound as the foundational scientific information is absent from accessible literature. Research on this specific compound may be proprietary, unpublished, or not yet conducted.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. researchgate.netmpg.de For 2-Chloro-5-(pyrrolidin-2-yl)pyridine, these calculations can determine its three-dimensional geometry, electron distribution, and orbital energies. researchgate.net

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Molecular Electrostatic Potential (MESP): This mapping of the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting non-covalent interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Mulliken and Natural Bond Orbital (NBO) Analysis: These analyses provide information on the charge distribution on each atom, offering a quantitative measure of the molecule's polarity and the nature of its chemical bonds. researchgate.net

These quantum chemical descriptors are foundational for understanding the reactivity and potential interactions of this compound.

Quantum Chemical Parameter Significance for this compound
Optimized GeometryProvides the most stable 3D structure for use in further modeling.
MESPIdentifies sites for potential hydrogen bonding and other electrostatic interactions.
HOMO-LUMO GapIndicates the molecule's chemical reactivity and kinetic stability.
Atomic ChargesHelps in understanding the molecule's dipole moment and polar interactions.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are essential for identifying potential protein targets and predicting how it might bind within a target's active site. nih.gov Given its structural similarity to other nicotinic agonists, a likely class of targets are the nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, and a high-resolution crystal structure of the target protein (e.g., an nAChR subtype) is obtained from a database like the Protein Data Bank.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the binding mode.

Docking simulations can provide initial hypotheses about the biological activity of this compound and guide the design of derivatives with improved affinity and selectivity. nih.govnih.gov

Protein-Ligand Interaction Analysis

A detailed analysis of the interactions between this compound and its putative target is crucial for understanding the basis of its binding affinity. nih.gov These interactions are primarily non-covalent and can be categorized as follows:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and pyrrolidine (B122466) rings can act as hydrogen bond acceptors, while the N-H group of the pyrrolidine can be a hydrogen bond donor.

Hydrophobic Interactions: The carbon-based scaffold of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues of the protein target. volkamerlab.org

Halogen Bonds: The chlorine atom on the pyridine ring may participate in halogen bonding, a specific type of non-covalent interaction.

Tools like Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these interactions. volkamerlab.org

Interaction Type Potential Moieties in this compound Interacting Protein Residues
Hydrogen BondPyridine N, Pyrrolidine N-HSer, Thr, Tyr, Asn, Gln
HydrophobicPyrrolidine ring, Pyridine ringLeu, Ile, Val, Ala, Phe
Aromatic (π-π, π-cation)Pyridine ringPhe, Tyr, Trp, His, Arg, Lys
Halogen BondChlorine atomElectron-rich atoms (e.g., backbone carbonyls)

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ijfmr.comijfmr.com If this compound is identified as a "hit" compound with desirable activity, its structure can be used as a template in virtual screening campaigns.

Ligand-Based Virtual Screening: This approach uses the 2D or 3D structure of the known active compound, this compound, to find other molecules in a database with similar features. nih.gov

Structure-Based Virtual Screening: This method involves docking a large library of compounds into the binding site of the target protein to identify molecules that are predicted to have high binding affinity. growingscience.com

Virtual screening can rapidly identify a diverse set of new chemical scaffolds that may have similar or improved biological activity, accelerating the hit-to-lead optimization process. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. elifesciences.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape and the stability of the binding interactions. nih.gov

For the this compound-protein complex, MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, one can assess the stability of the docked pose. elifesciences.org

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit."

Characterize Water Dynamics: The role of water molecules in mediating protein-ligand interactions can be investigated.

Calculate Binding Free Energies: Advanced MD-based methods can provide more accurate estimations of the binding affinity.

MD simulations provide a more realistic representation of the biological system and can validate or refine the hypotheses generated from molecular docking studies. nih.govresearchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

The information gathered from the aforementioned computational studies can be leveraged in both ligand-based and structure-based drug design strategies to optimize the properties of this compound.

Ligand-Based Drug Design: In the absence of a high-resolution structure of the target protein, a pharmacophore model can be developed based on the structural features of this compound and other known active compounds. This model represents the essential steric and electronic features required for biological activity and can be used to design new molecules. nih.gov

Structure-Based Drug Design: With a known 3D structure of the target, medicinal chemists can rationally design modifications to this compound to improve its interactions with the binding site. nih.gov For example, a modification might be introduced to form an additional hydrogen bond or to better fill a hydrophobic pocket, thereby increasing potency and selectivity. scilit.com

These approaches are often used in a complementary fashion to guide the synthesis of new analogs with enhanced therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of analogs of this compound with measured biological activities is available, a QSAR model can be developed.

The process involves:

Data Collection: A dataset of compounds with their corresponding biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity. ccspublishing.org.cn

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates and saving resources. nih.gov

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental in defining the precise three-dimensional arrangement of atoms in new chemical entities derived from "2-Chloro-5-(pyrrolidin-2-yl)pyridine".

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "this compound" derivatives. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and chemical environment of protons and carbons. For more complex derivatives, two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map the correlations between protons and carbons, allowing for unambiguous assignment of the entire molecular skeleton.

Solid-State NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for studying molecules in the solid phase, making it particularly suitable for analyzing complexes of "this compound" derivatives with biological targets, which are often large, insoluble, and non-crystalline. anr.frspringernature.comnih.govresearchgate.net SSNMR is not limited by molecular size or solubility, providing atomic-level structural information for challenging systems like protein assemblies. nih.gov Methodologies such as magic angle spinning (MAS) are used to average anisotropic interactions, leading to higher resolution spectra. frontiersin.org By using differentially labeled proteins (e.g., one component ¹⁵N-labeled and the other ¹³C,¹⁵N-labeled), intermolecular interfaces can be probed to identify the specific binding site of the ligand. nih.govfrontiersin.org

Table 1: Representative NMR Techniques for Structural Elucidation
TechniqueAbbreviationInformation Obtained
Correlation SpectroscopyCOSYIdentifies spin-coupled protons (¹H-¹H correlations).
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons directly to their attached carbons (¹JCH).
Heteronuclear Multiple Bond CorrelationHMBCShows longer-range correlations between protons and carbons (²JCH, ³JCH), establishing connectivity across heteroatoms.
Solid-State NMRSSNMRProvides structural and dynamic information on solid samples, including ligand-protein complexes, without size or solubility limitations. nih.gov

Advanced mass spectrometry (MS) techniques are vital for confirming molecular weight and elucidating the structure of "this compound" derivatives and their metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for analyzing complex mixtures, such as those from in vitro metabolism studies. ncsu.edu The technique first separates compounds by HPLC and then subjects them to multiple stages of mass analysis. The initial mass analysis determines the mass-to-charge ratio (m/z) of the parent ion, while subsequent fragmentation (MS/MS) provides a unique fingerprint that helps in structural identification. nih.gov The fragmentation of N-heterocyclic compounds often involves characteristic losses from the ring systems, aiding in the structural elucidation of metabolites. nih.govsci-hub.st

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. wikipedia.org This technique can separate isomers and conformers that are indistinguishable by mass alone. chemrxiv.org For pyridine (B92270) derivatives, IM-MS can provide information on the reduced mobility (K₀) value, which is a characteristic of the ion's structure. tuiasi.roresearchgate.net This is particularly useful for differentiating between closely related analogues or identifying specific metabolites in a complex biological matrix. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound
Adductm/zPredicted CCS (Ų)
[M+H]⁺183.06836138.2
[M+Na]⁺205.05030146.0
[M-H]⁻181.05380140.2

Data calculated using CCSbase. Predicted data provides a theoretical basis for experimental identification.

Since the pyrrolidin-2-yl moiety contains a stereocenter, "this compound" is a chiral compound. The analysis and separation of its enantiomers are critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary method for this purpose. researchgate.net

Chiral HPLC is widely used for the enantioseparation of pharmaceuticals. nih.gov This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. youtube.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are commonly effective for separating a broad range of chiral compounds, including those with amine functionalities. rsc.org The development of a successful separation method involves optimizing the mobile phase, which often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. researchgate.net

Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. mdpi.com For chiral amines like "this compound", derivatization, for instance with a trifluoroacetyl group, is often performed to improve volatility and chromatographic performance. wiley.com The enantiomeric excess (ee), a measure of chiral purity, can be accurately calculated from the integrated peak areas of the two enantiomers in the chromatogram. libretexts.org

X-ray crystallography provides definitive, high-resolution structural information by determining the precise arrangement of atoms in a crystalline solid. While the crystal structure for "this compound" is not publicly available, data for the closely related compound "2-Chloro-5-(chloromethyl)pyridine" illustrates the detailed insights that can be gained. The analysis of this analogue revealed a nearly planar molecular structure where molecules in the crystal lattice are connected via intermolecular C-H⋯N hydrogen bonds, forming dimers. rsc.org

Crystal engineering principles can be applied to form co-crystals of "this compound" with other molecules, including biological targets or pharmaceutically acceptable co-formers. mdpi.comrsc.orgnih.gov The pyridine nitrogen atom is a hydrogen bond acceptor, making it suitable for forming robust supramolecular synthons with hydrogen bond donors like carboxylic acids. rsc.orgacs.orgrsc.org The formation of co-crystals can modify physicochemical properties such as solubility and stability. Obtaining a co-crystal with a biological target, such as a receptor protein, would provide invaluable atomic-level insight into the specific binding interactions.

Table 3: Crystallographic Data for the Analogue 2-Chloro-5-(chloromethyl)pyridine
ParameterValue
Chemical FormulaC₆H₅Cl₂N
Molecular Weight162.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0770 (8)
b (Å)10.322 (2)
c (Å)16.891 (3)
β (°)95.95 (3)
Volume (ų)707.0 (2)

Source: Acta Cryst. (2011). E67, o366. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic methods are essential for both assessing the purity of synthesized batches of "this compound" and for isolating its analogues from reaction mixtures. HPLC coupled with a UV detector, often a photodiode array (PDA) detector, is a standard method for purity assessment. sepscience.com A PDA detector can assess the spectral homogeneity across a chromatographic peak, providing an indication of peak purity. sepscience.com For more definitive analysis, LC-MS is used to detect impurities that may co-elute and have different mass-to-charge ratios. sepscience.com

For the isolation of analogues on a larger scale, preparative chromatography is employed. column-chromatography.com This technique uses larger columns and higher flow rates than analytical chromatography to separate and collect sufficient quantities of a desired compound for further testing. column-chromatography.comosti.gov For pyridine alkaloids and related compounds, column chromatography using silica (B1680970) gel or alumina (B75360) is a common approach, where the polarity of the solvent system is gradually increased to elute compounds based on their affinity for the stationary phase. researchgate.netnih.gov

Electrochemistry and Redox Properties Research

Understanding the electrochemical behavior of "this compound" is important for predicting its metabolic fate, potential for redox-based toxicity, and stability. Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of molecules. mdpi.com It can determine the oxidation and reduction potentials of a compound, providing insight into its electron-donating or -accepting capabilities.

The electrochemical properties of N-heterocyclic compounds are well-studied. nih.govrsc.org The pyridine ring can undergo reduction, while the pyrrolidine (B122466) moiety may be susceptible to oxidation. For chloropyridines, electrochemical reduction can lead to dechlorination. wikipedia.orgnih.gov Research on related N-heterocyclic carbene complexes has shown that cyclic voltammetry can reveal reversible and irreversible oxidation and reduction waves, indicating the stability of the resulting charged species. mdpi.comrsc.org Studying the redox behavior of "this compound" would involve CV experiments to map its electrochemical profile, which could be correlated with its electronic structure and reactivity.

Development of Novel Analytical Methods for Pyridine-Pyrrolidine Scaffolds

The pyridine-pyrrolidine structural motif is a cornerstone in modern medicinal chemistry, integral to the design of novel therapeutic agents due to its versatile biological activity. researchgate.netnih.gov The increasing prevalence of this scaffold in drug discovery pipelines has necessitated the development of sophisticated and innovative analytical methodologies. These advanced methods are critical for the comprehensive characterization, purity assessment, and quality control of new chemical entities, as well as for elucidating their mechanisms of action through detailed structural and functional analysis. While specific novel analytical techniques for this compound are not extensively documented in publicly available literature, the broader research on pyridine and pyrrolidine derivatives highlights significant progress in analytical sciences that are directly applicable to this class of compounds.

Research focused on analogous structures, such as those developed for imaging nicotinic acetylcholine (B1216132) receptors, inherently relies on a robust suite of analytical methods to confirm chemical identity, assess purity, and determine key physicochemical properties that influence biological function. nih.gov The insights gained from these studies inform the direction of new analytical method development for the broader class of pyridine-pyrrolidine compounds.

Key areas for the development of novel analytical methods for these scaffolds include:

Advanced Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) remain fundamental for separation and quantification. Innovation in this domain is geared towards the creation of novel stationary phases, particularly for chiral separations. Given the stereogenic center in the pyrrolidine ring, methods that can effectively resolve enantiomers are of paramount importance. researchgate.netnih.gov The coupling of these liquid chromatography systems with advanced detectors, most notably high-resolution mass spectrometry (LC-MS), provides unparalleled sensitivity and selectivity for impurity profiling and metabolite identification.

High-Field Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of pyridine-pyrrolidine derivatives. The development of novel analytical approaches in this area involves the use of higher field strength magnets and sophisticated multi-dimensional NMR experiments. These advancements enable a more precise determination of the three-dimensional molecular structure and conformational dynamics, which are crucial for understanding structure-activity relationships (SAR). researchgate.netnih.gov

Modern Crystallographic Methods: Single-crystal X-ray crystallography offers unambiguous proof of molecular structure in the solid state. While a well-established technique, ongoing innovations in crystallization techniques, such as microcrystallization and co-crystallization, along with advancements in synchrotron radiation sources and detectors, are enabling the structural analysis of increasingly complex or sparingly available compounds. For instance, the crystal structure of the related compound, 2-chloro-5-(chloromethyl)pyridine, has been determined, providing valuable insights into its molecular geometry and intermolecular interactions. nih.govresearchgate.net

Integrated Hyphenated Techniques: The integration of multiple analytical technologies into a single "hyphenated" system offers synergistic capabilities. For example, the online coupling of chiral chromatography with spectroscopic techniques like circular dichroism can provide simultaneous quantitative and stereochemical information, streamlining the analytical workflow.

To illustrate the type of detailed findings that result from the development of a novel analytical method, the following table presents hypothetical data from the validation of a new chiral HPLC method designed for the enantiomeric separation of a pyridine-pyrrolidine compound. The development of such a method would be a critical step in ensuring the stereochemical integrity of a potential drug candidate.

Table 1: Hypothetical Validation Parameters for a Novel Chiral HPLC Method

Parameter Optimized Condition / Result
Stationary Phase Chiral AGP (α1-acid glycoprotein)
Mobile Phase 10 mM Ammonium Acetate in 90:10 Water/Acetonitrile (v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Retention Time (Enantiomer 1) 6.8 min
Retention Time (Enantiomer 2) 8.1 min
Resolution (Rs) > 2.0
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantitation (LOQ) 0.015 µg/mL
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%

| Precision (% RSD) | < 1.5% |

This table is a representative example of the data generated during the development and validation of a novel analytical method and does not correspond to actual experimental results for "this compound".

The ongoing refinement and innovation of analytical methodologies are indispensable for propelling the discovery and development of new therapeutics based on the pyridine-pyrrolidine scaffold. These advanced analytical tools provide the necessary foundation for ensuring the quality, safety, and efficacy of the next generation of medicines.

Future Research Directions and Potential Scientific Applications

Development of Novel Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological systems. The structure of 2-Chloro-5-(pyrrolidin-2-yl)pyridine makes it a candidate for development into a novel chemical probe. The pyrrolidine (B122466) ring, a common motif in biologically active compounds, could serve as a recognition element for specific enzymes or receptors. The 2-chloro-pyridine component can be functionalized, for instance, by introducing fluorescent tags or reactive groups, to allow for visualization and interaction with biological targets. Future research could focus on modifying the molecule to enhance its specificity and sensitivity for particular biological processes, potentially leading to new tools for studying diseases at the molecular level.

Exploration of New Synthetic Pathways for Complex Analogues

The synthesis of complex analogues of this compound is an area of significant interest. While the core structure can be assembled through established methods in heterocyclic chemistry, the exploration of new synthetic pathways could lead to more efficient and versatile routes to a wider range of derivatives. acs.orgnih.gov This includes the development of stereoselective syntheses to control the chirality of the pyrrolidine ring, which is often critical for biological activity. acs.org Furthermore, novel catalytic methods could be employed to introduce a variety of substituents onto both the pyridine (B92270) and pyrrolidine rings, thereby creating a library of analogues for screening in different applications.

Theoretical Studies on Reaction Mechanisms and Intermediate Stabilization

Computational chemistry offers powerful tools to investigate the reactivity and properties of molecules like this compound. Theoretical studies can be employed to understand the mechanisms of reactions involving this compound, such as nucleophilic substitution at the chloro-position or functionalization of the pyrrolidine ring. These studies can help in predicting the most likely reaction pathways, identifying key intermediates, and understanding how to stabilize them to improve reaction yields and selectivity. Such insights are invaluable for designing new synthetic strategies and for understanding the fundamental chemical behavior of this class of compounds.

Interdisciplinary Research with Material Science and Agri-chemistry

The unique electronic and structural features of this compound suggest potential applications in both material science and agri-chemistry. In material science, pyridine-containing compounds are known to be useful as ligands for metal complexes and as building blocks for functional polymers. The pyrrolidine group adds a flexible, three-dimensional component that could influence the self-assembly and properties of new materials.

In the realm of agri-chemistry, a related compound, 2-chloro-5-chloromethylpyridine, is a key intermediate in the synthesis of neonicotinoid insecticides. chemicalbook.comagropages.com This suggests that derivatives of this compound could be explored for their potential as new agrochemicals. Research in this area would focus on synthesizing and testing new analogues for their biological activity, selectivity, and environmental impact, without directly developing them into commercial products.

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research and drug discovery. These technologies can be applied to the design of new analogues of this compound with desired properties. By training algorithms on existing data for similar compounds, AI models can predict the biological activity, toxicity, and other key parameters of virtual molecules. This in silico screening can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. Future research will likely involve the use of generative models to design novel structures based on the this compound scaffold with optimized properties for specific applications.

Contributions to Fundamental Understanding of Heterocyclic Chemistry

Heterocyclic compounds, such as this compound, are at the heart of organic chemistry and medicinal chemistry. ethernet.edu.et The study of this molecule and its derivatives can contribute to a deeper understanding of the fundamental principles of heterocyclic chemistry. This includes exploring the interplay of aromaticity and saturation, the influence of substituents on reactivity and electronic properties, and the conformational dynamics of the pyrrolidine ring. Such fundamental knowledge is essential for the rational design of new molecules with tailored functions and for advancing the broader field of chemical science. The pyrrolidine ring is a key structural feature in many antibacterial drugs, and understanding its chemistry is of great importance. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 2-Chloro-5-(pyrrolidin-2-yl)pyridine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use tightly fitting safety goggles (EN 166/EU standard) and fire-resistant impervious gloves. Respiratory protection (full-face respirator) is required if exposure limits are exceeded .
  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area. Avoid proximity to incompatible materials (e.g., oxidizers) .
  • First Aid : For skin contact, remove contaminated clothing and wash with soap/water. For inhalation, move to fresh air and administer oxygen if needed. Do not induce vomiting if ingested .

Q. What synthetic routes are employed for preparing this compound?

  • Methodological Answer :

  • Negishi Cross-Coupling : A Pd(PPh₃)₄-catalyzed reaction between in situ-prepared organozinc reagents and halogenated pyrimidines enables efficient synthesis. This method avoids chromatography and scales to kilogram quantities .
  • Chlorination Pathways : Vapor-phase chlorination of β-picoline derivatives or liquid-phase chlorination of trifluoromethylpyridines may yield intermediates for functionalization .

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